- Preparation of thiazolopyridine derivatives as GPR119 agonists for treatment of metabolic disorders, World Intellectual Property Organization, , ,
Cas no 934266-82-7 (5-Bromothiazolo5,4-bpyridin-2-amine)
934266-82-7 structure
Product Name:5-Bromothiazolo5,4-bpyridin-2-amine
N.o CAS:934266-82-7
MF:C6H4BrN3S
MW:230.08505821228
MDL:MFCD11846492
CID:837921
PubChem ID:45789977
Update Time:2024-10-26
5-Bromothiazolo5,4-bpyridin-2-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-Bromothiazolo[5,4-b]pyridin-2-amine
- 2-AMINO-5-BROMOTHIAZOLO[5,4-B]PYRIDINE
- 5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
- 5-bromo-Thiazolo[5,4-b]pyridin-2-amine
- 5-bromo-thiazolo[5,4-b]pyridin-2-ylamine
- 5-Brom-thiazolo[5,4-b]pyridin-2-ylamin
- 5-bromo[1,3]thiazolo[5,4-b]pyridin-2-amine
- XYEWTFOCPLSOIC-UHFFFAOYSA-N
- 5843AC
- FCH1406292
- OR303064
- 5-bromothiazolo[5,4-b]pyridin-2-ylamine
- AX8158641
- AB0081073
- 5-bromo-thiazolo[5,4-b]pyridin
- 5-Bromothiazolo[5,4-b]pyridin-2-amine (ACI)
- CS-0038599
- 934266-82-7
- DTXSID20672142
- MFCD11846492
- 2-AMINO-5-BROMOTHIAZOLO[5 pound not4-B]PYRIDINE
- SS-4460
- J-507921
- AKOS015996856
- SCHEMBL799228
- 5-Bromothiazolo5,4-bpyridin-2-amine
-
- MDL: MFCD11846492
- Inchi: 1S/C6H4BrN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9)
- Chave InChI: XYEWTFOCPLSOIC-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(SC(N)=N2)N=1
Propriedades Computadas
- Massa Exacta: 228.93100
- Massa monoisotópica: 228.93093g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 0
- Complexidade: 157
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 80
- XLogP3: 2.3
Propriedades Experimentais
- PSA: 80.04000
- LogP: 2.61720
5-Bromothiazolo5,4-bpyridin-2-amine Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromothiazolo5,4-bpyridin-2-amine Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromothiazolo5,4-bpyridin-2-amine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0038599-1g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 1g |
$73.0 | 2022-04-26 | ||
| ChemScence | CS-0038599-5g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 5g |
$256.0 | 2022-04-26 | ||
| ChemScence | CS-0038599-25g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 25g |
$872.0 | 2022-04-26 | ||
| Chemenu | CM174356-1g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM174356-5g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 95%+ | 5g |
$206 | 2024-07-19 | |
| Chemenu | CM174356-25g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 95%+ | 25g |
$1031 | 2024-07-19 | |
| Apollo Scientific | OR303064-250mg |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 98% | 250mg |
£20.00 | 2025-02-19 | |
| Apollo Scientific | OR303064-1g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 98% | 1g |
£30.00 | 2025-02-19 | |
| Apollo Scientific | OR303064-5g |
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 98% | 5g |
£148.00 | 2025-02-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A58750-1g |
5-Bromothiazolo[5,4-b]pyridin-2-amine |
934266-82-7 | 98% | 1g |
¥2452.0 | 2023-09-08 |
5-Bromothiazolo5,4-bpyridin-2-amine Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Acetic acid ; 15 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 15 min, rt; 3 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 15 min, rt; 3 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, rt
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Acetic acid ; -5 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; -15 °C; < 10 °C; 10 °C → rt; overnight, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; -15 °C; < 10 °C; 10 °C → rt; overnight, rt
Referência
- Preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Solvents: Acetic acid ; 0 °C; 0 °C → -5 °C; -5 °C; < 10 °C; 10 °C → 25 °C; 12 h, 25 °C
Referência
- Thiazolopyridine ring-linked triazole compound in preparation of Bcr-Ab1 tyrosine kinase inhibitor and antitumor drug and preparation method thereof, China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 12 h, 25 °C
Referência
- Synthesis of fused azole heterocycles as AHR antagonists treating cancers, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Solvents: Acetic acid ; cooled; 5 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; cooled; overnight, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; cooled; overnight, rt
Referência
- Preparation of benzothiazolpyrrolopyridine derivatives and analogs for use as necrosis inhibitors, China, , ,
Método de produção 6
Condições de reacção
1.1 Solvents: Acetic acid ; 15 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 3 h, rt
1.3 Solvents: Water ; rt
1.2 Reagents: Bromine Solvents: Acetic acid ; 3 h, rt
1.3 Solvents: Water ; rt
Referência
- Arylazepine seven-membered ring-containing compound, its preparation method and application for preparing antitumor drug prodrug or intermediate, China, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 h, reflux; reflux → rt
1.2 pH 10
1.2 pH 10
Referência
- Pyridinylbenzothiazole-urea derivatives as phosphatidylinositol 3-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Acetic acid Solvents: Acetic acid ; 15 min, rt
1.2 Reagents: Acetic acid , Bromine Solvents: Acetic acid ; > 30 min, rt; 6 h, rt
1.2 Reagents: Acetic acid , Bromine Solvents: Acetic acid ; > 30 min, rt; 6 h, rt
Referência
- Preparation of heterocyclic compounds as Raf inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Solvents: Acetic acid ; -5 °C; -5 °C → -15 °C
1.2 Reagents: Acetic acid , Bromine Solvents: Acetic acid ; -15 °C; 12 h, -15 °C → rt
1.2 Reagents: Acetic acid , Bromine Solvents: Acetic acid ; -15 °C; 12 h, -15 °C → rt
Referência
- Preparation of thiazolo[5,4-b]pyridine derivatives as apoptosis signal-regulating kinase 1 inhibitors, United States, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ; rt; 15 h, rt
Referência
- Preparation of tricyclic PI3K inhibitor compounds and methods of use thereof, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → -5 °C; < 10 °C; 10 °C → rt; overnight, rt
Referência
- Design, synthesis, and biological evaluation of triazole-based heteroaromatic derivatives as Bcr-Abl kinase inhibitors, European Journal of Medicinal Chemistry, 2022, 238,
Método de produção 12
Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ; 30 min, 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Water ; 20 min, 85 °C
1.2 Reagents: Water ; 20 min, 85 °C
Referência
- Preparation of Quinuclidine, 1-azabicyclo[2.2.1]heptane, 1-azabicyclo [3.2.1]octane, and 1-azabicyclo[3.2.2]nonane compounds as alpha-7 nicotinic acetylcholine receptor ligands, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ; 1 h, cooled; overnight, 100 °C
Referência
- Preparation of N-heterocyclylurea derivatives as phosphatidyl inositol-3 kinase (PI3K) inhibitors, World Intellectual Property Organization, , ,
5-Bromothiazolo5,4-bpyridin-2-amine Raw materials
5-Bromothiazolo5,4-bpyridin-2-amine Preparation Products
5-Bromothiazolo5,4-bpyridin-2-amine Literatura Relacionada
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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